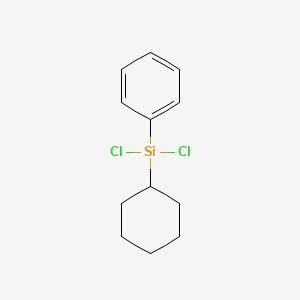
Dichloro(cyclohexyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(cyclohexyl)phenylsilane is an organosilicon compound with the molecular formula C12H16Cl2Si. It is characterized by the presence of a silicon atom bonded to a phenyl group, a cyclohexyl group, and two chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(cyclohexyl)phenylsilane can be synthesized through the reaction of phenylsilane with cyclohexylmagnesium bromide, followed by chlorination. The reaction typically involves the following steps:
Formation of Cyclohexylphenylsilane: Phenylsilane reacts with cyclohexylmagnesium bromide (a Grignard reagent) to form cyclohexylphenylsilane.
Chlorination: The resulting cyclohexylphenylsilane is then treated with chlorine gas to introduce the two chlorine atoms, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Dichloro(cyclohexyl)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cyclohexylphenylsilane.
Oxidation Reactions: Oxidation can lead to the formation of silanol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Substitution Reactions: Products include various substituted silanes.
Reduction Reactions: The major product is cyclohexylphenylsilane.
Oxidation Reactions: Silanol derivatives are the primary products.
Scientific Research Applications
Dichloro(cyclohexyl)phenylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Biological Research: Studies have explored its potential use in drug delivery systems and as a component in biomaterials.
Mechanism of Action
The mechanism of action of dichloro(cyclohexyl)phenylsilane involves its ability to undergo various chemical transformations. The silicon atom, bonded to both organic groups and chlorine atoms, provides a versatile platform for chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the electronic and steric effects of the phenyl and cyclohexyl groups .
Comparison with Similar Compounds
Dichloro(methyl)phenylsilane: Similar in structure but with a methyl group instead of a cyclohexyl group.
Phenylsilane: Lacks the chlorine atoms and cyclohexyl group, making it less reactive in certain substitution reactions
Uniqueness: Dichloro(cyclohexyl)phenylsilane is unique due to the presence of both a bulky cyclohexyl group and reactive chlorine atoms. This combination allows for a wide range of chemical modifications and applications, distinguishing it from simpler organosilicon compounds .
Properties
CAS No. |
18042-67-6 |
|---|---|
Molecular Formula |
C12H16Cl2Si |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
dichloro-cyclohexyl-phenylsilane |
InChI |
InChI=1S/C12H16Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
MYLMAKOOHNYUAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Si](C2=CC=CC=C2)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















